2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
Description
Properties
IUPAC Name |
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZCIDTXTBDEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted phenol with a hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of catalysts such as zinc iodide and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The choice of solvents and reaction conditions is also tailored to ensure safety and environmental compliance.
Chemical Reactions Analysis
Key Reaction Steps
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Formation of the Oxadiazole Core
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Cyclization of Hydrazine Derivatives : A hydrazine derivative (e.g., hydrazide or hydrazinecarboxamide) reacts with a carbonyl compound (e.g., aldehyde or ketone) under acidic or basic conditions to form the 1,3,4-oxadiazole ring .
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Chloromethyl Group Introduction : The chloromethyl moiety at position 5 of the oxadiazole may arise from a substitution reaction (e.g., using chlorinating agents) or through the use of chloromethyl-containing aldehydes/ketones in cyclization .
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Phenol Substitution
Example Analogous Protocol
From related syntheses (e.g., 6a-h in ):
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Nitration : 4-Chlorophenol is nitrated with HNO₃/H₂SO₄ to form 4-chloro-2-nitrophenol.
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Reduction : Tin/HCl reduces the nitro group to an amine, yielding 2-amino-4-chlorophenol.
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Urea Formation : Reaction with sodium cyanate forms 1-(5-chloro-2-hydroxyphenyl)urea.
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Cyclization : Refluxing with hydrazine hydrate produces N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide.
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Final Step : Condensation with aromatic aldehydes (under sodium bisulfite) forms oxadiazole derivatives .
Oxadiazole Ring Formation
The cyclization mechanism typically involves:
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Nucleophilic Attack : The hydrazine derivative acts as a nucleophile, attacking the carbonyl carbon of an aldehyde/ketone.
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Dehydration : Loss of water forms an intermediate imine.
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Cyclization : Rearrangement and sulfur/oxygen participation yield the oxadiazole ring .
Chloromethyl Substitution
The chloromethyl group may be introduced via:
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Electrophilic Substitution : Direct chlorination of a methyl group (e.g., using SOCl₂).
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Cross-Coupling : Use of chloromethyl-containing precursors during aldehyde/ketone synthesis .
Structural Characterization
Spectral Data
While specific data for this compound is not provided, analogous oxadiazoles (e.g., 6a-h ) are characterized via:
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¹H NMR : Proton environments in the phenol and oxadiazole rings.
Biological Relevance
Though not explicitly studied for this compound, oxadiazole derivatives with chloromethyl groups often exhibit:
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Anticancer Activity : Analogues like 6h show potent inhibitory effects against glioblastoma (SNB-19) and lung cancer (NCI-H460) cell lines .
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Antioxidant Properties : Oxadiazoles with electron-donating groups (e.g., methoxy) exhibit radical scavenging activity, as seen in 3 (FRAP value: 4612.78 μM) .
Reaction Conditions Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol and its derivatives in anticancer research. For instance, a series of compounds derived from this structure were synthesized and evaluated for their anticancer properties against various cancer cell lines. One notable derivative demonstrated significant activity against glioblastoma cell lines with a percentage growth inhibition (PGI) of over 60% at a concentration of 10 µM .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | PGI (%) at 10 µM |
|---|---|---|
| 6h | SNB-19 | 65.12 |
| 6h | NCI-H460 | 55.61 |
| 6h | SNB-75 | 54.68 |
These findings suggest that the oxadiazole moiety plays a crucial role in enhancing the biological activity of phenolic compounds .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of derivatives containing the oxadiazole structure. Research has indicated that these compounds exhibit significant inhibitory effects against various bacterial and fungal strains. The mechanism appears to involve disruption of cellular processes in target organisms, making them promising candidates for developing new antimicrobial agents .
Pesticidal Activity
The chloromethyl group in this compound enhances its potential as a pesticide. Compounds with similar structures have been evaluated for their ability to inhibit plant pathogens and pests. Studies have shown that these compounds can effectively disrupt the growth of certain fungi and bacteria that affect crops, thereby improving agricultural yields .
Polymer Chemistry
In material science, the unique properties of this compound allow it to be utilized in synthesizing advanced materials such as polymers and coatings. The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Chloromethyl Group: The target compound’s chloromethyl group enhances reactivity for further functionalization (e.g., amine coupling in ), unlike static groups like 4-chlorophenyl or phenoxymethyl .
- Phenol vs.
- Anticancer Activity : Fluorophenyl-pyridine derivatives () exhibit higher cytotoxicity (IC₅₀ = 2.3 μM) than dichlorophenyl-amine derivatives (IC₅₀ = 2.46 μg/mL), suggesting aryl electronic effects modulate potency .
Pharmacokinetic and Toxicity Profiles
- ADMET Properties : The target compound and its analogues (e.g., compounds 5a–d in ) comply with Lipinski’s and Veber’s rules, showing >30% intestinal absorption . However, derivatives with electron-withdrawing groups (e.g., nitro in ) may exhibit higher toxicity due to reactive metabolite formation.
- Neuroprotective Potential: Unlike trifluoromethylphenyl-oxadiazole derivatives (), the target compound lacks reported blood-brain barrier permeability or cholinesterase inhibition, limiting its utility in CNS disorders .
Biological Activity
2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with chloromethyl oxadiazoles. Various methodologies have been reported, including the use of phosphorus oxychloride in the presence of aryl hydrazides to yield oxadiazole derivatives .
Anticancer Activity
Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated promising activity against various cancer cell lines. In a study evaluating several oxadiazole derivatives, one compound showed a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | Concentration (µM) | PGI (%) |
|---|---|---|---|
| 6h | SNB-19 | 10 | 65.12 |
| 6h | NCI-H460 | 10 | 55.61 |
| 6h | SNB-75 | 10 | 54.68 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. For example, compounds derived from the oxadiazole structure exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were found to be as low as 8 µg/mL for some derivatives .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate | Staphylococcus aureus | 8 | 17.0 ± 0.40 |
| S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-isobutyl carbonothioate | Bacillus subtilis | - | - |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of substituents on the phenolic ring significantly influence biological activity. For instance, a compound with a trimethoxy substitution exhibited superior anticancer activity compared to others with different substituents . The chloromethyl group in particular enhances binding affinity to molecular targets involved in cancer cell proliferation.
Case Studies
Several case studies have illustrated the efficacy of oxadiazole derivatives in clinical and preclinical settings:
- Anticancer Evaluation : A study evaluated various oxadiazole derivatives against nine cancer cell lines using National Cancer Institute protocols. The results indicated that modifications in the phenolic structure led to varying degrees of cytotoxicity across different cancer types .
- Antibacterial Studies : Research involving the synthesis and testing of oxadiazole derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The compounds were shown to inhibit bacterial growth effectively at various concentrations .
Q & A
Q. What are the common synthetic routes for 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-(chloromethyl)-1,3,4-oxadiazole intermediates are reacted with phenolic derivatives under reflux in solvents like ethanol or acetonitrile. Key characterization methods include:
- IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at ~650 cm⁻¹).
- NMR (¹H and ¹³C) to verify substitution patterns (e.g., phenolic -OH at δ 10-12 ppm and oxadiazole protons at δ 8-9 ppm).
- Mass spectrometry for molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical masses) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on GHS classification:
- Acute toxicity (H302) : Use gloves and fume hoods.
- Skin/eye irritation (H315, H319) : Wear protective goggles and lab coats.
- Respiratory tract irritation (H335) : Employ respiratory protection in poorly ventilated areas. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention .
Q. How is the compound structurally validated using crystallography?
Single-crystal X-ray diffraction reveals:
- Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilizing the planar oxadiazole-phenol system.
- π–π stacking interactions (centroid distances ~3.4–3.7 Å) influencing solid-state packing .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-31G* basis sets) are used to:
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antidepressant effects)?
Discrepancies may arise from:
- Cell line specificity : E.g., CCRF-CEM leukemia cells show higher sensitivity (% GI = 68.89) than HT-29 colon cancer cells (IC₅₀ = 0.78 μM) .
- Structural modifications : Substitution at the chloromethyl group or phenol ring alters target affinity. Researchers should standardize assays (e.g., MTT vs. forced swimming tests) and compare substituent effects systematically .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
Methodological steps include:
- Synthetic diversification : Introduce substituents (e.g., trifluoromethyl, methoxy) at the phenol or oxadiazole ring.
- In vitro screening : Test cytotoxicity (e.g., IC₅₀ values against Caco-2 cells) and antioxidant activity (e.g., DPPH radical scavenging with IC₅₀ = 15.14 μM).
- Statistical modeling : Use QSAR to correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .
Q. What reaction optimization strategies improve synthetic yields of this compound?
Key factors include:
- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency in oxadiazole formation.
- Temperature control : Maintaining 55–60°C during condensation minimizes side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity yields (up to 87%) .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths differ for the oxadiazole ring?
- DFT limitations : Gradient-corrected functionals may underestimate electron correlation effects.
- Crystal packing forces : Experimental bond lengths (e.g., C–N = 1.32 Å) may deviate due to intermolecular interactions absent in gas-phase calculations. Cross-validate with hybrid functionals (e.g., B3LYP) and solid-state NMR .
Methodological Resources
- Synthetic protocols : Refer to optimized procedures in European Journal of Medicinal Chemistry and Dhaka University Journal of Pharmaceutical Sciences .
- Computational tools : Gaussian 09 for DFT, Mercury for crystallographic visualization .
- Biological assays : Standardize using NIH/NCBI guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
